molecular formula C14H15N3O4S B2742583 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide CAS No. 2034382-12-0

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide

Cat. No.: B2742583
CAS No.: 2034382-12-0
M. Wt: 321.35
InChI Key: DEZGWGUYMHYPCA-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidine ring and a methoxyphenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Coupling Reaction: The final step involves coupling the thiazolidine and azetidine intermediates with a methoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide
  • 3-(2,4-dioxothiazolidin-3-yl)-N-(4-methoxyphenyl)azetidine-1-carboxamide
  • 3-(2,4-dioxothiazolidin-3-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide

Uniqueness

The uniqueness of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group on the phenyl ring can affect the compound’s electronic properties and its interactions with molecular targets.

Properties

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-11-4-2-3-9(5-11)15-13(19)16-6-10(7-16)17-12(18)8-22-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZGWGUYMHYPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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